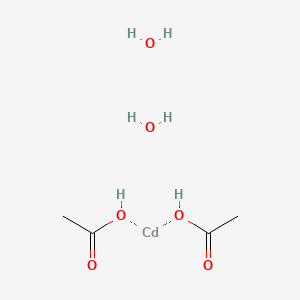
Cadmium acetate-2-hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium acetate dihydrate: is a chemical compound with the formula Cd(CH₃COO)₂·2H₂O. It is marketed both as an anhydrous form and as a dihydrate, both of which are white or colorless. The dihydrate form has been verified by X-ray crystallography . This compound is primarily used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From Cadmium Oxide and Acetic Acid:
Reaction: CdO + 2 CH₃COOH + H₂O → Cd(CH₃COO)₂·2H₂O
Conditions: This reaction involves treating cadmium oxide with acetic acid in the presence of water.
-
From Cadmium Nitrate and Acetic Anhydride:
Reaction: Cd(NO₃)₂ + (CH₃CO)₂O → Cd(CH₃COO)₂·2H₂O
Conditions: This method involves treating cadmium nitrate with acetic anhydride.
Industrial Production Methods:
- The industrial production of cadmium acetate dihydrate typically follows the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation and Reduction:
- Cadmium acetate dihydrate can undergo oxidation and reduction reactions, although these are less common compared to other types of reactions.
-
Substitution Reactions:
- It can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Reagents: Common reagents include trioctylphosphine selenide for the synthesis of cadmium selenide.
Conditions: These reactions typically occur under controlled temperatures and in the presence of specific solvents to facilitate the substitution process.
Major Products Formed:
Scientific Research Applications
Chemistry:
- Cadmium acetate dihydrate is used as a precursor in the synthesis of various cadmium-containing compounds, such as cadmium selenide, which are important in semiconductor research .
Biology and Medicine:
- While cadmium compounds are generally toxic and carcinogenic, cadmium acetate dihydrate is used in controlled research settings to study the effects of cadmium on biological systems .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- Cadmium acetate dihydrate exerts its effects primarily through the release of cadmium ions (Cd²⁺). These ions can bind to various cellular components, disrupting normal cellular functions.
Protein Kinases Activation: Cadmium ions activate several protein kinases involved in cellular signal transduction, such as PKC, ERK, JNK, and p38 MAP kinase.
Transcription Factors Stimulation: It also stimulates the activity of several transcription factors, including AP-1, USF, NF-κB, NRF-2, HSF, and MTF-1.
Comparison with Similar Compounds
Cadmium Chloride (CdCl₂): Similar in terms of cadmium content but differs in its chloride anion.
Cadmium Sulfate (CdSO₄): Contains sulfate anions and is used in different industrial applications.
Zinc Acetate (Zn(CH₃COO)₂): Similar in structure but contains zinc instead of cadmium, making it less toxic.
Uniqueness:
Properties
Molecular Formula |
C4H12CdO6 |
|---|---|
Molecular Weight |
268.55 g/mol |
IUPAC Name |
acetic acid;cadmium;dihydrate |
InChI |
InChI=1S/2C2H4O2.Cd.2H2O/c2*1-2(3)4;;;/h2*1H3,(H,3,4);;2*1H2 |
InChI Key |
PBWCOAZNEVZGBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.O.O.[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



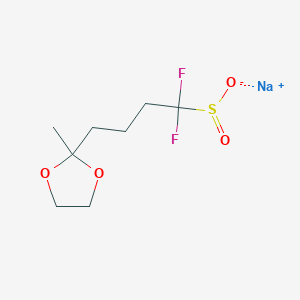
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)
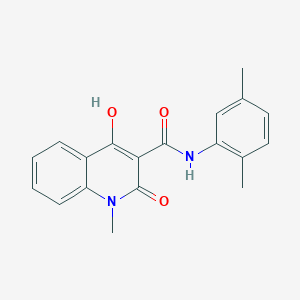


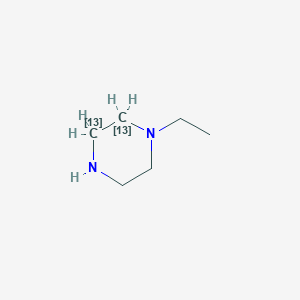

![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)
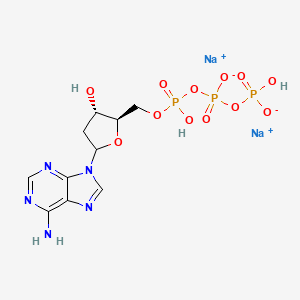


![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)

